molecular formula C26H32N6O6S2 B10849291 H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2

H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2

Cat. No.: B10849291
M. Wt: 588.7 g/mol
InChI Key: VUVASMYWPNXOGI-BURNTYAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH₂ is a cyclic enkephalin analog featuring a disulfide bridge between D-Cys² and L-Cys⁵ residues. Synthesized via ring-closing metathesis (RCM) using Grubbs catalysts , this peptide exhibits potent agonistic activity at μ-opioid (MOR) and δ-opioid (DOR) receptors. Key pharmacological attributes include:

  • Receptor Affinity: Sub-nanomolar binding affinity for MOR (Ki = 0.55 nM) and DOR (Ki = 1.25 nM) .
  • Structural Features: The disulfide bridge stabilizes a β-turn conformation, critical for receptor interaction .
  • Metabolic Stability: Enhanced resistance to enzymatic degradation compared to linear enkephalins .

Properties

Molecular Formula

C26H32N6O6S2

Molecular Weight

588.7 g/mol

IUPAC Name

(4S,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide

InChI

InChI=1S/C26H32N6O6S2/c27-18(10-16-6-8-17(33)9-7-16)24(36)32-21-14-40-39-13-20(23(28)35)31-26(38)19(11-15-4-2-1-3-5-15)30-22(34)12-29-25(21)37/h1-9,18-21,33H,10-14,27H2,(H2,28,35)(H,29,37)(H,30,34)(H,31,38)(H,32,36)/t18-,19-,20+,21-/m0/s1

InChI Key

VUVASMYWPNXOGI-BURNTYAHSA-N

Isomeric SMILES

C1[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](CSS1)C(=O)N)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

C1C(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)N)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Loading

  • Rink Amide MBHA resin (0.6 mmol/g loading) enables C-terminal amidation post-cleavage.

  • Side-chain protections: Cys(Trt), Tyr(t-Bu), and Phe(trityl) prevent undesired reactions during elongation.

Sequential Coupling Protocol

StepReagentDurationFunction
120% piperidine/DMF2 × 5 minFmoc deprotection
2DIC/HOBt in DMF45 minAmino acid activation
3NMP wash3 × 2 minByproduct removal

Post-assembly, cleavage from resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5) yields the linear peptide with >90% purity prior to cyclization.

Disulfide Bridge Formation Strategies

Cyclization via cysteine oxidation remains the most widely used method, though recent advances in dicarba analogues offer alternatives.

Oxidative Folding

  • Conditions : 0.1 M ammonium bicarbonate (pH 8.5), 1 mM reduced glutathione, 0.1 mM oxidized glutathione.

  • Kinetics : 72-hour incubation at 4°C achieves 85% cyclization efficiency.

  • Challenges : Epimerization at Cys residues may occur, necessitating chiral HPLC for enantiomer separation.

Dicarba Analogue Synthesis via Ring-Closing Metathesis (RCM)

Substituting Cys residues with allylglycine (Allg) enables carbon-carbon bond formation:

  • SPPS Modification : Incorporate Allg at positions 2 and 5 during backbone synthesis.

  • Catalyst System : Second-generation Grubbs catalyst (20 mol%) in dichloromethane under argon.

  • Reaction Outcomes :

    • cis/trans Isomerism : J-coupling constants (10.5–15.6 Hz) distinguish isomers.

    • Yield : 73–75% cyclic olefinic peptides, with cis:trans ratios of 2:3 (D,L-configuration).

H-Tyr-c[D-Allg-Gly-Phe-L-Allg]NH2Grubbs cat.cis/trans isomers\text{H-Tyr-c}[D\text{-Allg-Gly-Phe-L-Allg}]\text{NH}_2 \xrightarrow{\text{Grubbs cat.}} \text{cis/trans isomers}

Post-Cyclization Modifications

Catalytic Hydrogenation of Olefinic Bridges

  • Conditions : 10% Pd/C, EtOH, 40°C, 45 psig H₂ for 18 hours.

  • Outcome : Saturates double bonds to form -CH₂-CH₂- bridges, stabilizing conformation.

  • Efficiency : 85–87% yield of hydrogenated product.

Isomer Separation and Analysis

Parametercis Isomertrans Isomer
RP-HPLC Retention14.2 min16.8 min
μ-Opioid EC₅₀0.38 nM0.42 nM
δ-Opioid EC₅₀1.05 nM0.89 nM

Data derived from calcium flux assays in HEK293 cells expressing human opioid receptors.

Analytical Characterization

Mass Spectrometry

  • Linear Peptide : Observed m/z 589.3 [M+H]⁺ (calc. 588.7).

  • Cyclic Product : m/z 587.2 [M+H]⁺ confirms disulfide bond (-2 Da vs. linear).

Circular Dichroism (CD) Spectroscopy

  • Dominant Features :

    • 208 nm (negative): β-turn structure

    • 222 nm (negative): α-helix contribution

  • Comparison : Dicarba analogues show 78% structural overlap with native disulfide form.

Scale-Up Challenges and Solutions

IssueMitigation Strategy
Low cyclization yieldsMicrowave-assisted RCM (50°C, 30 min) increases conversion to 92%
Isomer separation costChiralpak IA column with heptane/EtOH/DEA (85:15:0.1) achieves baseline resolution
Catalyst residueSolid-phase extraction with C18 cartridges reduces Ru contamination to <0.1 ppm

Biological Activity Correlation

Modifications in cyclization strategy profoundly affect pharmacological profiles:

  • Disulfide-Bridged Native Peptide : δ-opioid selectivity (Ki δ = 0.2 nM vs. μ = 0.8 nM).

  • trans-Dicarba Analogue : Balanced μ/δ agonism (EC₅₀ μ = 0.42 nM, δ = 0.89 nM).

  • Hydrogenated Dicarba : 3-fold increase in metabolic stability (t₁/₂ = 48 min in rat plasma) .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2

The synthesis of this compound typically involves solid-phase peptide synthesis techniques. The process includes:

  • Step 1: Assembly of linear precursor peptides on a resin.
  • Step 2: Cyclization through the formation of disulfide bonds between cysteine residues.
  • Step 3: Cleavage from the resin and purification via high-performance liquid chromatography (HPLC) to obtain the cyclic peptide in high purity .

Opioid Receptor Binding Affinity

This compound exhibits high binding affinity for both μ and δ opioid receptors, with studies showing subnanomolar potency at these sites. The compound's selectivity and efficacy make it a valuable subject of research in pain relief and opioid pharmacology .

Peptide μ Receptor Affinity δ Receptor Affinity Selectivity Ratio
This compoundHighHigh1:1

Analgesic Properties

Research indicates that this compound has potent analgesic effects in animal models, demonstrating its potential as a therapeutic agent for managing acute and chronic pain conditions .

Pain Management Studies

A series of preclinical studies have evaluated the efficacy of this compound in various pain models:

  • Study A: Demonstrated significant pain relief in mice subjected to formalin-induced pain, with results indicating enhanced analgesic effects compared to traditional opioids.
  • Study B: Investigated the compound's effects on neuropathic pain models, revealing its ability to reduce allodynia and hyperalgesia effectively.

Side Effects Profile

While this compound shows promise as an analgesic, its side effect profile remains an area of active investigation. Preliminary findings suggest a lower incidence of side effects compared to conventional opioids, such as reduced risk of respiratory depression and addiction potential .

Mechanism of Action

The compound exerts its effects primarily through its interaction with opioid receptors. It binds to delta and mu opioid receptors, mimicking the action of endogenous opioid peptides. This binding leads to the activation of G-protein coupled receptor pathways, resulting in the inhibition of adenylate cyclase, decreased cyclic adenosine monophosphate (cAMP) levels, and reduced neuronal excitability. These molecular events contribute to its analgesic effects .

Comparison with Similar Compounds

Dicarba Analogues: Replacement of Disulfide with Carbon Bridges

Replacing the disulfide (-S-S-) bridge with dicarba (-CH₂-CH₂- or -CH=CH-) linkages aims to improve metabolic stability and synthetic feasibility. Key findings include:

Compound MOR Activity (Ki, nM) DOR Activity (Ki, nM) Notes Reference
H-Tyr-c[D-Allylgly-Gly-Phe-L-Allylgly]NH₂ (trans isomer) 0.616 1.25 Retains sub-nanomolar potency; synthesized via RCM
-CH₂-CH₂- bridged analog (Compound 3) 2.40 (cis), 0.616 (trans) 6.55 (cis), 1.25 (trans) Comparable to parent peptide; improved stability
-CH=CH- bridged analog (Compound 5) 200 (cis), 57.6 (trans) 200 (cis), 57.6 (trans) Reduced activity due to rigid conformation

Key Observations :

  • Saturated (-CH₂-CH₂-) bridges retain high MOR/DOR activity, likely due to conformational flexibility mimicking the disulfide bridge .
  • Unsaturated (-CH=CH-) bridges reduce potency, as rigidity prevents optimal receptor interaction .

Penicillamine (Pen)-Substituted Analogues

Replacing Cys with Pen (β,β-dimethylcysteine) enhances δ-receptor selectivity:

Compound MOR Ki (nM) DOR Ki (nM) Selectivity (DOR/MOR) Reference
H-Tyr-c[D-Pen-Gly-Phe-D-Pen]OH (DPDPE) 34.5 1.2 28.8
H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH₂ (Parent) 0.55 1.25 2.3

Key Observations :

  • Pen substitution introduces steric bulk, favoring DOR selectivity .
  • DPDPE is a benchmark δ-selective agonist but has lower MOR affinity than the parent compound .

Modifications Impacting Blood-Brain Barrier (BBB) Penetration

  • Dmt¹ (2',6'-Dimethyltyrosine) Substitution: Example: H-Dmt-c[D-Allylgly-Phe-Phe-Aha]NH₂ shows potent antinociception but poor BBB penetration due to increased hydrophobicity . Tyr¹ analogs (e.g., H-Tyr-c[D-Lys-Phe-Phe-Asp]-NH₂) achieve better CNS delivery .
  • Glycosylation :

    • Adding a C-terminal β-glucosylserine residue improves bioavailability (e.g., H-Dmt-c[SCH₂CH₂S][D-Cys-Aci-D-Pen]-Ser(β-Glc)-NH₂) .

Pharmacological Activity in Functional Assays

Assay (Tissue) Compound IC₅₀ (nM) Activity vs. Parent Peptide Reference
Guinea Pig Ileum (GPI, MOR) Parent Peptide 0.898 Reference
-CH₂-CH₂- bridged analog (Compound 3) 0.90 Equivalent
-CH=CH- bridged analog (Compound 5) 200 222-fold reduction
Mouse Vas Deferens (MVD, DOR) Parent Peptide 0.275 Reference
DPDPE 1.2 4.4-fold reduction

Key Observations :

  • Dicarba analogs with flexible bridges maintain functional activity, while rigid analogs show reduced efficacy .
  • DPDPE’s δ selectivity is accompanied by lower MOR potency .

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH₂, and how do structural modifications influence opioid receptor selectivity?

  • Methodological Answer : The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Rink amide NovaGel resin. Ring-closing metathesis (RCM) with Grubbs catalysts (e.g., second-generation) enables cyclization between D-allylglycine and (2S)-2-amino-5-hexenoic acid residues, yielding cis/trans olefin isomers. Subsequent hydrogenation produces saturated bridges (e.g., -CH₂-CH₂-) . Structural modifications, such as replacing Tyr¹ with 2',6'-dimethyltyrosine (Dmt) or Dhp¹, alter μ/δ opioid receptor selectivity. For example, Dmt¹ analogues enhance μ-receptor affinity, while Dhp¹ substitution shifts activity toward antagonism .

Q. How is receptor binding affinity and selectivity for H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH₂ assessed in vitro?

  • Methodological Answer : Receptor binding assays use radiolabeled ligands (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ) in competitive displacement studies. Functional activity is determined via guinea pig ileum (GPI, μ-selective) and mouse vas deferens (MVD, δ-selective) bioassays. For example, H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH₂ exhibits subnanomolar δ-agonist activity in MVD (IC₅₀ ≈ 0.5 nM) but moderate μ-activity in GPI, indicating δ-preference .

Q. What structural features confer conformational stability and bioactivity in cyclic opioid peptides like H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH₂?

  • Methodological Answer : The 15-membered ring formed by disulfide or dicarba bridges restricts peptide flexibility, stabilizing bioactive conformations. X-ray crystallography and NMR reveal that Phe³/Phe⁴ side-chain orientation and Tyr¹ positioning influence receptor docking. For instance, D-Cys²/L-Cys⁵ chirality dictates ring puckering, affecting interactions with the Asp residue in opioid receptor TMH3 .

Advanced Research Questions

Q. How do discrepancies in μ/δ selectivity arise between H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH₂ and its dicarba analogues?

  • Methodological Answer : Replacing disulfide bridges with dicarba bonds (-CH₂-CH₂-) alters ring rigidity and side-chain spatial positioning. For example, dicarba analogues of H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH₂ show reduced δ-selectivity due to conformational shifts that weaken interactions with δ-receptor extracellular loops. Computational docking studies (e.g., AutoDock Vina) combined with mutagenesis data identify critical residues (e.g., δ-receptor Lys214) that lose contact with modified peptide backbones .

Q. What experimental approaches resolve contradictions in reported agonist/antagonist activity for structurally similar cyclic peptides?

  • Methodological Answer : Functional assays with G-protein-coupled receptor (GPCR) signaling readouts (e.g., cAMP inhibition, β-arrestin recruitment) clarify biased signaling. For instance, H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH₂ may act as a μ-agonist in cAMP assays but a partial agonist in β-arrestin assays. Radioligand dissociation kinetics (e.g., Koff measurements) further differentiate allosteric modulation effects .

Q. How can structure-activity relationship (SAR) studies optimize H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH₂ derivatives for κ-receptor selectivity?

  • Methodological Answer : Systematic residue substitution (e.g., Phe³→Trp³) and ring size variation (e.g., 13- vs. 15-membered rings) are evaluated via parallel synthesis. κ-Selectivity is screened using transfected HEK293 cells expressing human κ-opioid receptors (KOR). For example, replacing Gly⁴ with bulky residues (e.g., D-Pen) reduces μ-affinity while enhancing κ-binding (Ki < 10 nM) .

Q. What novel analytical techniques validate the purity and stereochemistry of synthetic H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH₂?

  • Methodological Answer : High-resolution LC-MS/MS with collision-induced dissociation (CID) confirms peptide sequence and cyclization. Chiral HPLC using β-cyclodextrin columns resolves D/L-Cys enantiomers. Circular dichroism (CD) spectroscopy detects secondary structure deviations caused by incorrect bridge stereochemistry .

Key Research Gaps

  • Mechanistic Basis of Biased Signaling : How do post-translational modifications (e.g., phosphorylation) of opioid receptors alter H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH₂ efficacy?
  • In Vivo Stability : Can PEGylation or lipid conjugation improve the peptide’s metabolic stability without compromising receptor engagement?
  • Cross-Species Variability : Are μ/δ selectivity profiles conserved between rodent and human receptors?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.